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Compound of Interest

Compound Name: Psma-bch

cat. No.: 811928229

An In-depth Technical Guide on the Core Role of the NOTA Chelator in PSMA-BCH

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis
and radioligand therapy of prostate cancer. Small molecule inhibitors of PSMA, when chelated
with a radionuclide, allow for sensitive and specific imaging via Positron Emission Tomography
(PET). PSMA-BCH, a precursor developed at Beijing Cancer Hospital, utilizes the NOTA
(1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for this purpose. This guide provides a
comprehensive technical overview of the role of the NOTA chelator in PSMA-BCH, focusing on
its impact on radiochemical properties, in vitro performance, and in vivo pharmacokinetics.
Quantitative data from comparative studies are presented, alongside detailed experimental
protocols and workflow visualizations to support researchers, scientists, and drug development
professionals.

Introduction to PSMA-Targeted Imaging and the
NOTA Chelator

PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate
cancer cells, making it an exceptional biomarker for targeted imaging and therapy.[1] PSMA-
BCH is a PSMA-targeting ligand that consists of three key components: a high-affinity binding
moiety (typically a glutamate-urea-lysine scaffold) that recognizes and binds to PSMA, a linker
molecule, and a bifunctional chelator.[1][2]
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The chelator is a critical component that securely binds a metallic radionuclide, such as
Gallium-68 (°8Ga), for PET imaging.[1] The choice of chelator profoundly influences the
stability, radiolabeling efficiency, and in vivo biodistribution of the resulting radiopharmaceutical.
NOTA is a macrocyclic, hexadentate chelator that forms highly stable complexes with ¢8Ga.[3]
Its structure allows for efficient and stable coordination of the radiometal, which is essential for
preventing the release of the radionuclide in vivo and ensuring high-quality imaging with low
background signal.

Core Functional Diagram: PSMA-BCH
Radiopharmaceutical

The fundamental structure of a NOTA-based PSMA radiopharmaceutical involves the
coordination of a radiometal by the NOTA chelator, which is covalently linked to the PSMA-
targeting ligand.

PSMA-BCH Radiopharmaceutical

PSMA-Targeting Moiety )
(Glu-Urea-Lys)

Linker

Click to download full resolution via product page
Caption: Structure of a 8Ga-NOTA-PSMA-BCH radiopharmaceutical.

Quantitative Data Analysis

The selection of a chelator is a data-driven process. The following tables summarize the key
guantitative parameters of NOTA-based PSMA agents in comparison to other common
chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC.

Table 1: Physicochemical and Radiochemical Properties
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- . e Stability
Radiolab Radioche Specific/
Compoun ] ] Constant
Chelator eling mical Molar LogP
d . . . (KML) for
Yield Purity Activity
68Ga
%8Ga-
59-74 GBg/
PSMA- NOTA >99% >99% - 31.1
pmol
BCH
**Ga- 17.24 +
>04.2% + >96.3% + -2.598 *
NOTA-GC- NOTA 4.96 GBqg/ -
1.9% 3.37% 0.16
PSMA pmol
68Ga-2 (p-
>168 GBq/ -4.04
SCN-Bn- NOTA ~95-99% >98% 31.1
pmol 0.16
NOTA)
68Ga-1
(DOTA- >168 GBq/
) DOTA ~95-99% >98% -3.0+0.1 21.3
monoamid pmol
e)
58Ga-
>168 GBg/  -3.89
DKFZz- HBED-CC ~95-99% >98% -
pmol 0.16
PSMA-11
64Cu-
-2.61 +
NOTA- NOTA - - - -
0.03
PSMA-3Q
64Cu-
-2.34
DOTA- DOTA - - - -
0.08
PSMA-3Q

LogP is the partition coefficient between n-octanol and PBS, indicating hydrophilicity (lower
values are more hydrophilic).

Table 2: In Vitro Binding Affinity and Cellular Uptake
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Compound

Cell Line

Binding Affinity (Ki
or KD)

Cellular Uptake
(%/1x106 cells)

Al'8F-PSMA-BCH

22Rv1 (PSMA+)

2.90 + 0.83 nM (KD)

1.32 £ 0.10 at 60 min

68Ga-NOTA-GC-

LNCaP (PSMA+) 0.51 uM (Kb) 1.70 £ 0.13 at 120 min
PSMA
) Significantly higher
68Ga-2 (NOTA) PC3 PIP (PSMA+) 0.81 nM (Ki)
than %8Ga-1
68Ga-1 (DOTA) PC3 PIP (PSMA+) 0.16 nM (Ki) -
) Significantly higher
68Ga-DKFZ-PSMA-11  PC3 PIP (PSMA+) 0.03 nM (Ki)
than %8Ga-1
Cunotadipep (NOTA) 22Rv1 (PSMA+) 2.17 £ 0.25 nM (Ki) 6.02 £ 0.05
Cudotadipep (DOTA) 22Rv1 (PSMA+) 6.75 £ 0.42 nM (Ki) 2.93 +0.06

1h post- 2h post- 3h post-
Compound Tumor Model o o o
injection injection injection
AlLBF-PSMA-
22Rv1 (PSMA+) 7.87+£2.37 - -
BCH
Ga-2 (NOTA) PC3 PIP Higher than No significant No significant
a_
(PSMA+) %8Ga-1 difference difference
®%Ga-1 (DOTA) PC3 PIP Lower than ®8Ga-  No significant No significant
a_
(PSMA+) 2 difference difference
68Ga-DKFZ- PC3 PIP No significant No significant
PSMA-11 (PSMA+) difference difference

Table 4: Comparative In Vivo Non-Target Organ Uptake

and Clearance
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Compound (Chelator) Key Feature Reference

Fastest clearance from all
68Ga-2 (NOTA) tissues, including kidney and

salivary gland.

Highest uptake and retention
68Ga-DKFZ-PSMA-11 (HBED-

in normal tissues (kidney,
CQ)

blood, spleen, salivary glands).

Significantly lower liver uptake
64Cu-NOTA-PSMA-3Q (NOTA)  compared to its DOTA

counterpart.

64Cu-DOTA-PSMA-3Q (DOTA)  Higher liver uptake.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following protocols are synthesized from the preclinical evaluations of NOTA-PSMA agents.

Synthesis of NOTA-PSMA (PSMA-BCH) Precursor

The NOTA-conjugated precursor is typically synthesized using solid-phase peptide synthesis.
e Resin Loading: The initial amino acid (e.g., Lysine) is attached to a solid support resin.

» Peptide Elongation: A series of coupling and deprotection steps are performed to build the
peptide chain, including the glutamate-urea-lysine targeting moiety.

o Chelator Conjugation: The NOTA chelator, often as an activated ester (e.g., NOTA-NHS
ester), is coupled to the N-terminus or a side chain of the peptide.

» Cleavage and Deprotection: The completed precursor is cleaved from the resin, and all
protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

« Purification: The crude product is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).
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+ Characterization: The final product's identity and purity (>95%) are confirmed by mass
spectrometry and analytical HPLC.

Radiolabeling Protocol for ¢eGa-PSMA-BCH

68Ga Radiolabeling and QC Workflow

1. Elute ¢8GaCls

from ¢8Ge/®8Ga generator
(0.1 N HCI)

2. Mix ¢8GaCls with
NOTA-PSMA precursor (20 ug)
and buffer (e.g., sodium acetate)

l

3. Incubate at room temperature
for 10 minutes (pH 4.0-4.5)

4. Quality Control (QC)
(RP-HPLC)

Result:
Radiochemical Purity >99%

Click to download full resolution via product page

Caption: Workflow for ¢8Ga-labeling of the NOTA-PSMA precursor.
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Detailed Steps:

Elution: 68GaCls is eluted from a ¢8Ge/%8Ga generator using 0.1 N HCI. The eluate may be
pre-concentrated on a cation-exchange cartridge.

Reaction Mixture: The NOTA-PSMA precursor (e.g., 20 pg) is mixed with the ¢8GaCls eluate
and a buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.

Incubation: The reaction mixture is incubated at room temperature for 5-10 minutes. Unlike
DOTA, which often requires heating, NOTA allows for mild, room-temperature labeling
conditions.

Quality Control: The radiochemical purity and yield are determined by RP-HPLC equipped
with a radioactivity detector.

In Vitro Stability Assay

Incubation: The final radiolabeled product, ¢8Ga-PSMA-BCH, is incubated in phosphate-
buffered saline (PBS) and in human or fetal bovine serum (FBS) at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 30, 60, 90, 120 minutes).

Analysis: The radiochemical purity of each aliquot is analyzed by radio-HPLC to determine
the percentage of intact radiotracer over time. 8Ga-NOTA-GC-PSMA has shown stability
with over 96% purity after 2 hours.

Competitive Binding Assay (Determination of Kp/Ki)

o Cell Plating: PSMA-positive cells (e.g., LNCaP or 22Rv1) are seeded in multi-well plates.

 Incubation: Cells are incubated with a known concentration of a PSMA-specific radioligand

(e.g., 1#°I-MIP-1072) and increasing concentrations of the non-radiolabeled precursor (e.g.,
PSMA-BCH).

e Washing and Lysis: After incubation, cells are washed to remove unbound ligand, and then

lysed.

» Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
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¢ Analysis: The data are analyzed using non-linear regression to calculate the 1Cso (the
concentration of the compound that displaces 50% of the radioligand). The Ki or KD is then
calculated from the ICso value.

Cellular Uptake and Internalization Studies

Cellular Uptake and Specificity Workflow

Seed PSMA+ (e.g., LNCaP) and
PSMA- (e.g., PC-3) cells

Pre-incubate a subset of PSMA+ cells
with a PSMA inhibitor (e.g., ZJ-43)
(Blocking Group)

Incubate all cells with
68Ga-PSMA-BCH at 37°C

(various time points)

Wash cells to remove
unbound radiotracer

Measure radioactivity
in cell lysate with a y-counter

Analyze and compare uptake:
PSMA+ vs. PSMA- vs. Blocking
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Click to download full resolution via product page
Caption: Workflow for in vitro cellular uptake experiments.

o Cell Plating: PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells are
plated in 24-well plates.

o Blocking (for specificity): A subset of PSMA-positive wells is pre-incubated with a high
concentration of a non-radiolabeled PSMA inhibitor (e.g., ZJ-43) to block specific binding.

¢ |ncubation: All wells are incubated with a fixed concentration of 8Ga-PSMA-BCH for various
durations (e.g., 30, 60, 90, 120 min) at 37°C.

e Washing: Cells are washed with cold PBS to remove unbound radioactivity.

o Measurement: The amount of cell-associated radioactivity is measured in a gamma counter.
The results are expressed as a percentage of the total added activity.

In Vivo Biodistribution and PET Imaging

o Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive
(e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells into immunodeficient mice.

« Injection: Once tumors reach a suitable size, mice are injected with the radiotracer (e.g.,
68Ga-PSMA-BCH) via the tail vein.

e Imaging: At specified time points (e.g., 1, 2, 3 hours post-injection), mice are anesthetized
and imaged using a small-animal PET/CT scanner.

 Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major
organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed,
and the radioactivity is measured in a gamma counter.

o Analysis: The uptake in each tissue is calculated and expressed as the percentage of the
injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle,
tumor-to-kidney) are then calculated.
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Conclusion: The Advantage of NOTA in PSMA-BCH

The NOTA chelator plays a fundamental role in defining the favorable characteristics of PSMA-
BCH-based radiopharmaceuticals. Its primary advantages include:

¢ High Stability: NOTA forms a thermodynamically stable and kinetically inert complex with
68Ga, minimizing the in vivo release of the radionuclide and reducing background radiation
dose.

» Favorable Radiolabeling Conditions: It allows for rapid and high-yield radiolabeling under
mild, room-temperature conditions, which is advantageous for kit-based preparations and
preserves the integrity of the targeting molecule.

e Improved Pharmacokinetics: Preclinical comparative studies consistently demonstrate that
NOTA-chelated PSMA agents exhibit faster clearance from non-target tissues, particularly
the kidneys and salivary glands, when compared to agents using other chelators like DOTA
and HBED-CC. This leads to higher tumor-to-background ratios and improved image quality.

o Hydrophilicity: The NOTA-%8Ga complex is highly hydrophilic, which contributes to its rapid
renal clearance and low non-specific binding.

In conclusion, the integration of the NOTA chelator into the PSMA-BCH platform results in a
radiopharmaceutical with excellent stability, efficient preparation, and superior pharmacokinetic
properties. These attributes make 8Ga-PSMA-BCH a highly promising candidate for the
clinical PET imaging of prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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